molecular formula C23H21NO5S B2529416 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 863445-27-6

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2529416
CAS No.: 863445-27-6
M. Wt: 423.48
InChI Key: HIMFXDSKEKZVDL-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H21NO5S and its molecular weight is 423.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

4H-Chromene-3-carboxamides, including compounds like N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-2-oxo-2H-chromene-3-carboxamide, have been extensively studied for their synthesis and characterization. For example, a one-pot three-component protocol has been developed for synthesizing indolyl-4H-chromene-3-carboxamides, which exhibit antioxidant and antibacterial properties. These compounds were achieved through Knoevenagel condensation followed by a nucleophilic substitution process, offering an efficient synthetic strategy with broad substrate scope and high yield (Subbareddy & Sumathi, 2017).

Biological Applications

The biological evaluation of these compounds has been a significant area of research. For instance, certain N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides have shown significant activity against acetylcholinesterase (AChE), indicating potential therapeutic applications in neurological disorders such as Alzheimer's disease. Structure-activity relationship (SAR) studies demonstrated that specific substitutions on the coumarin scaffold could enhance anti-AChE activity (Ghanei-Nasab et al., 2016).

Chemical Properties and Applications

Exploring the chemical properties and diverse applications of these compounds has been another focus. A novel method for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives via hydrolysis of 4-cyanobuta-1,3-dienolate salts was developed. These chromenes contain a 2-pyrone scaffold found in many biologically active compounds, indicating their significance in chemical research (Vodolazhenko et al., 2012).

Antimicrobial and Antioxidant Activities

Studies have also been conducted on the antimicrobial and antioxidant activities of chromene-3-carboxamides. Synthesis of coumarin derivatives containing the thiazolidin-4-one ring and their biological evaluation revealed antibacterial properties, highlighting the potential of these compounds in addressing microbial infections (Ramaganesh et al., 2010).

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-oxo-N-(4-propan-2-ylphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5S/c1-15(2)16-7-9-18(10-8-16)24(19-11-12-30(27,28)14-19)22(25)20-13-17-5-3-4-6-21(17)29-23(20)26/h3-13,15,19H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMFXDSKEKZVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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